Acetic acid;2-(3,3-difluorocyclobutyl)ethanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

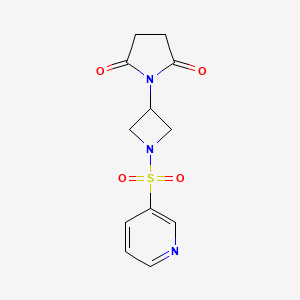

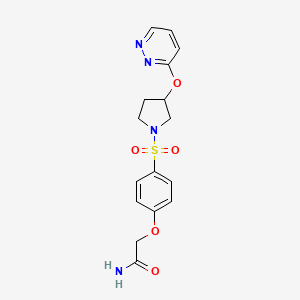

“Acetic acid;2-(3,3-difluorocyclobutyl)ethanimidamide” is a chemical compound with the CAS Number: 2408975-43-7 . It has a molecular weight of 208.21 . The IUPAC name for this compound is 2-(3,3-difluorocyclobutyl)ethene-1,1-diamine acetate . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F2N2.C2H4O2/c7-6(8)2-4(3-6)1-5(9)10;1-2(3)4/h1,4H,2-3,9-10H2;1H3,(H,3,4) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 208.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.科学的研究の応用

Catalytic Reactions and Synthesis

Acetic acid plays a crucial role in catalytic reactions and the synthesis of various compounds. For instance, the hydrogenation of acetic acid over supported platinum catalysts reveals how product selectivity depends on the oxide supports, with reactions yielding different carbon-containing products like ethanol, ethyl acetate, and acetaldehyde, depending on the catalyst used (Rachmady & Vannice, 2000). Moreover, the oxidative condensation of methane to acetic acid showcases a direct, selective process catalyzed by palladium, emphasizing the potential of methane as a feedstock for acetic acid production (Periana et al., 2003).

Green Chemistry and CO2 Utilization

Research in green chemistry focuses on the synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 , highlighting a promising route for acetic acid production using CO2 as a raw material. This approach offers simplicity, high activity and selectivity, and milder reaction conditions, making it an attractive option for sustainable chemical synthesis (Cui et al., 2017).

Bio-oil Reforming and Hydrogen Generation

The reforming of bio-oil derived carboxylic acids for hydrogen generation is another area where acetic acid is significant. Acetic acid, being a major carboxylic acid in bio-oil, is studied for its reaction characteristics during steam reforming, which aids in understanding bio-oil's behavior in reforming processes and developing efficient catalysts and reactors for hydrogen production (Zhang et al., 2018).

Molecular Structure Analysis

The first crystal structure determination of acetic anhydride at 100 K provides insights into the molecular and crystal structure of acetic anhydride, a derivative of acetic acid used extensively as an acetylation reagent in organic synthesis. This research contributes to a deeper understanding of its structural properties and potential applications in organic chemistry (Seidel et al., 2016).

Acetic Acid in Biotechnological Applications

Studies on Saccharomyces cerevisiae's adaptation and programmed cell death in response to acetic acid explore the molecular mechanisms and signaling pathways involved in yeast's response to acetic acid. Such research is pivotal for optimizing yeast strains for various biotechnological applications, including food and beverage production, and for understanding yeast cell homeostasis (Palma et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

acetic acid;2-(3,3-difluorocyclobutyl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2.C2H4O2/c7-6(8)2-4(3-6)1-5(9)10;1-2(3)4/h4H,1-3H2,(H3,9,10);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWNTQKDRBBXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(CC1(F)F)CC(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluorocyclobutyl)ethanimidamide; acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2654412.png)

![3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester](/img/structure/B2654420.png)

![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)

![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)